molecular formula C17H14Br2ClN3O B11543627 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

Cat. No.: B11543627
M. Wt: 471.6 g/mol
InChI Key: XDIBRGDPQDUSFX-XAVDUFCFSA-N
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Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Bromination and Chlorination:

    Amination: The addition of an amino group to the brominated and chlorinated phenyl ring.

    Condensation: The reaction of the aminated compound with acetohydrazide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Sourcing and preparing the necessary raw materials.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as nucleophiles like hydroxide ions (OH-) and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines.

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzyme activity.

    Interact with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulate Signaling Pathways: Influencing cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    2,6-Dibromo-4-chloroaniline: A related compound with similar halogenation patterns.

    N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide: A compound with a similar hydrazide structure.

Uniqueness

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is unique due to its specific combination of halogenation and hydrazide functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14Br2ClN3O

Molecular Weight

471.6 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H14Br2ClN3O/c18-14-9-13(20)10-15(19)17(14)21-11-16(24)23-22-8-4-7-12-5-2-1-3-6-12/h1-10,21H,11H2,(H,23,24)/b7-4-,22-8+

InChI Key

XDIBRGDPQDUSFX-XAVDUFCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=N\NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Origin of Product

United States

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